Karina M Hugentobler,
Erick M Carreira
PMID: 33533583
DOI:
10.1021/acs.accounts.0c00814
Abstract
We discuss a number of synthesis routes to complex natural products recently reported from our group. Although the structures are quite varied, we demonstrate the research endeavor as a setting to examine the implementation of cyclizations, cycloadditions, rearrangements, and fragmentations. We showcase how the various transformations enabled access to key core structures and thereby allowed the rapid introduction of complexity. Two different routes to (-)-mitrephorone A, the first case discussed, led to the use of Koser's reagent to effect oxetane formation from diosphenol derivatives. Even though the Diels-Alder cycloaddition reaction represents one of the workhorses of complex molecule synthesis, there are opportunities provided by the complexity of secondary metabolites for discovery, study, and development. In our first approach to (-)-mitrephorone A, Diels-Alder cycloaddition provided access to fused cyclopropanes, while the second synthesis underscored the power of diastereoselective nitrile oxide cycloadditions to access hydroxy ketones. The successful implementation of the second approach required the rigorous stereocontrolled synthesis of tetrasubstituted olefins; this was accomplished by a highly stereoselective Cr-mediated reduction of dienes. The diterpenoid (+)-sarcophytin provided a stage for examining the Diels-Alder cycloaddition of two electron-deficient partners. The study revealed that in the system this unusual combination works optimally with the
,
-dienoate and proceeds through an
transition state to provide the desired cycloadduct. Our reported pallambin synthesis showcased the use of fulvene as a versatile building block for the core structure. Fulvene decomposition could be outcompeted by employing it as a diene and using a highly reactive dienophile, which affords a bicyclic product that can in turn be subjected to chemo- and stereoselective manipulations. The synthesis route proceeds with a C-H insertion providing the core structure
to pallambin A and B. The studies resulting in our synthesis of gelsemoxonine highlight the use of the acid-catalyzed rearrangement/chelotropic extrusion of oxazaspiro[2.4]heptanes to access complex β-lactams, which are otherwise not readily prepared by extant methods in common use. Mechanistic investigations of the intriguing ring contraction supported by computational studies indicate that the reaction involves a concerted cleavage of the N-O bond and cyclopropane ring opening under the extrusion of ethylene. The synthesis of guanacastepenes focused on the use of cyclohexyne in [2+2]-cycloadditions with enolates. The resulting cyclobutene can be enticed to undergo ring opening to give a fused six-seven ring system. The cycloinsertion reaction of cyclohexyne developed for the first time proves useful as a general approach to complex fused ring systems.
Xiaonan Li,
Xirong Huang
PMID: 34387296
DOI:
10.1039/d1sm00783a
Abstract
A Good's buffer ionic liquid (GB-IL) composed of quaternary ammonium cations and Good's buffer anions is first introduced into a microemulsion system as a self-buffering and biocompatible electrolyte. The effects of the constituting ions of a GB-IL and their concentrations on the phase behavior of the anionic surfactant SDBS stabilized
-octane-H
O microemulsion system were studied for the first time using the
-
fish-like phase diagram method. The result indicates that the phase behavior of the above microemulsion system is greatly affected by GB-IL cations with a longer alkyl chain on the cation being more favorable for phase inversion. Compared with NaCl, a GB-IL of the same concentration is more efficient for achieving phase inversion, due to the dual role of an electrolyte and a co-alcohol. In addition to the phase behavior, the stability of horseradish peroxidase (HRP) solubilized in an SDBS stabilized bicontinuous microemulsion is also affected by a GB-IL. It is found that the variation of the cationic alkyl chain has a negligible effect on the microemulsion microstructure, but has a significant influence on the stability of the solubilized HRP. At a fixed concentration of the GB-IL, the quaternary ammonium cation with a longer alkyl chain is better for the stabilization of the HRP activity. For a given GB-IL, a higher level of the GB-IL results in a better HRP stability. More importantly, the GB-IL-buffered microemulsion, at the same level of the buffering salt, is more advantageous than the phosphate-buffered one for the stabilization of the HRP activity. This advantage is more pronounced for higher concentrations of the GB-IL. This difference in the HRP stability, caused by the buffering salts, should be ascribed to the microemulsion microstructure effect as well as the Hofmeister effect. The present study provides a guideline for the construction of a bicontinuous microemulsion with a simplified composition and stabilizing effect on the solubilized enzyme.
Yawei Shi,
Guozhu Liu,
Liang Wang,
Hongwei Zhang
PMID: 31526930
DOI:
10.1016/j.jcis.2019.09.032
Abstract
Sucrose and phytic acid as abundant biomass resources have been combined for the fabrication of highly porous carbons with surface areas up to 1897 m
/g through hydrothermal carbonization and phytic acid-induced in-situ activation in the absence of additional activation agents. The carbons were employed as efficient adsorbents for the adsorptive removal of sulfamethoxazole (SMX) from water and the adsorption of dibenzothiophene (DBT) from model fuels. Kinetic and isotherm studies were performed for both processes. The effect of pH and ionic strength on SMX adsorption as well as the effect of arene on DBT adsorption was also investigated. By comparing the two adsorption processes, it was found that heteroatom doping could promote DBT adsorption obviously, but its effect on SMX adsorption was less straightforward. This was mainly attributed to the divergent solution media and thus the different adsorption mechanisms between aqueous and non-aqueous adsorption processes.
Liqiang Dai,
Bo Zhang,
Shuxun Cui,
Jin Yu
PMID: 30788862
DOI:
10.1002/prot.25676
Abstract
Green fluorescent protein (GFP) is a widely used biomarker that demands systematical rational approaches to its structure function redesign. In this work, we mainly utilized atomistic molecular dynamics simulations to inspect and visualize internal fluctuation and coordination around chromophore inside GFP, from water to nonpolar octane solvent. We found that GFP not only maintains its β-barrel structure well into the octane, but also sustains internal residue and water coordination to position the chromophore stably while suppress dihedral fluctuations of the chromophore, so that functional robustness of GFP is achieved. Our accompanied fluorescence microscope measurements accordingly confirmed the GFP functioning into the octane. Furthermore, we identified that crucial water sites inside GFP along with permeable pores on the β-barrel of the protein are largely preserved from the water to the octane solvent, which allows sufficiently fast exchanges of internal water with the bulk or with the water layer kept on the surface of the protein. By additionally pulling GFP from bulk water to octane, we suggest that the GFP function can be well maintained into the nonpolar solvent as long as, first, the protein does not denature in the nonpolar solvent nor across the polar-nonpolar solvent interface; second, a minimal set of water molecules are in accompany with the protein; third, the nonpolar solvent molecules may need to be large enough to be nonpermeable via the water pores on the β-barrel.
M Nollet,
H Boulghobra,
E Calligaro,
J-D Rodier
PMID: 30688364
DOI:
10.1111/ics.12516
Abstract
The aim of this study was to develop a fast and an efficient method to determine the Hydrophile-Lipophile Balance (HLB) number of cosmetic and pharmaceutics surfactants.
This method is based on the deviation of the phase inversion temperature induced by the addition of the test compound, with respect to the phase inversion temperature of a reference system, which includes an ethoxylated surfactant. This method is called PIT-deviation.
Three calibration curves are set up with three reference ethoxylated surfactants. These calibration curves make it possible to evaluate the interfacial behaviour of certain chemicals. More particularly, these curves make it possible to easily determine the surfactant HLB.
In this study, a fast and accurate method has been developed to determine the hydrophilic-lipophilic balance (HLB) number of amphiphilic chemicals. This new method can be applied to establish an HLB number of all commercial amphiphilic ingredients. Compounds which have a PIT-deviation close to zero are also discussed.
Yonatan Peleg,
Shai Shefer,
Leon Anavy,
Alexandra Chudnovsky,
Alvaro Israel,
Alexander Golberg,
Zohar Yakhini
PMID: 30661617
DOI:
10.1016/j.aca.2018.11.038
Abstract
Visual-Near-Infra-Red (VIS/NIR) spectroscopy has led the revolution in high-throughput phenotyping methods used to determine chemical and structural elements of organic materials. In the current state of the art, spectrophotometers used for imaging techniques are either very expensive or too large to be used as a field-operable device. In this study we developed a Sparse NIR Optimization method (SNIRO) that selects a pre-determined number of wavelengths that enable quantification of analytes in a given sample using linear regression. We compared the computed complexity time and the accuracy of SNIRO to Marten's test, to forward selection test and to LASSO all applied to the determination of protein content in corn flour and meat and octane number in diesel using publicly available datasets. In addition, for the first time, we determined the glucose content in the green seaweed Ulva sp., an important feedstock for marine biorefinery. The SNIRO approach can be used as a first step in designing a spectrophotometer that can scan a small number of specific spectral regions, thus decreasing, potentially, production costs and scanner size and enabling the development of field-operable devices for content analysis of complex organic materials.
Mengyao Hao,
Guangming Fan,
Yao Zhang,
Yu Xin,
Liang Zhang
PMID: 30593816
DOI:
10.1016/j.ijbiomac.2018.12.237
Abstract
Brevibacterium cholesterol oxidase (COD)-Cu hybrid nanoflowers were prepared, optimized and characterized for structural and catalytic properties. Regarding scanning electron microscopy (SEM), Fourier transform-infrared spectroscopy (FTIR) and X-ray diffraction (XRD) assays, COD molecules were successfully encapsulated with Cu
(PO
)
·3H
O based hybrid nanoflowers. After immobilization in hybrid nanoflowers, the interaction between COD and flavo-cofactor (FAD) was enhanced; and regarding to differential scanning calorimetry (DSC) assay, the T
value of immobilized COD was increased from 60.5 °C (free enzyme) to 138.49 °C (nanoflowers). Additionally, in activity assay, Cu-COD nanoflowers revealed improved resistance to temperature and pH. After 10 times of recycling, approximately 70% of initial activity of Cu-COD nanoflowers was maintained, while the free COD was inactivated after 3 times of recycling. Furthermore, using cholesterol as substrate, in n-octane/water biphasic reaction system, the stability of Cu-COD nanoflowers was significantly promoted, and the initial conversion ration could be over two times as that of free enzyme. In brief, the hybrid nanoflowers dramatically enhanced the structural and thermo stability, the tolerance to biphasic mixture, and the catalytic efficiency of COD; and Cu-COD nanoflowers should be of great potential in the bioconversion of sterol derivatives.
Takehiro Kado,
Takashige Kashimoto,
Kohei Yamazaki,
Kaho Matsuda,
Shunji Ueno
PMID: 30575139
DOI:
10.1111/apm.12910
Abstract
Vibrio vulnificus can cause necrotizing soft tissue infection via exposure through an open wound, and the incubation period in cases of wound infection is only about 16 h. These facts strongly suggest that mechanisms to evade innate immune cell phagocytosis are essential for its pathogenicity. Hydrophobic interaction is one of the binding mechanisms between bacteria and phagocytes. Several factors that maintain cell surface hydrophobicity (CSH) can contribute to anti-phagocytic activity. In this study, we tried to identify V. vulnificus genes involved in maintaining the CSH, in order to elucidate mechanisms of anti-phagocytic activity. We obtained 143 mutants that had lost their ability to proliferate in the host, using signature-tagged transposon basis mutagenesis (STM). The CSH of these mutants was measured by the bacterial adherence to hydrocarbons (BATH) assay. The CSH of only four mutants differed significantly from that of wild type (WT). Of these four mutants, degS mutant (degS::Tn) showed lesser anti-phagocytic activity than WT in the opsonophagocytosis assay, even though degS::Tn showed opaque-type colonies. Furthermore, survival times of mice subcutaneously inoculated with degS::Tn were prolonged. These facts indicated that the BATH assay is a more suitable method of analyzing the anti-phagocytic activity of V. vulnificus than the comparison of colony morphology.
Hui Yan,
Zhuan-Di Zheng,
Hong-Fei Wu,
Xiao-Chuang Liu,
An Zhou
PMID: 31836776
DOI:
10.1038/s41598-019-55416-z
Abstract
Tenuifolin was used as a reliable chemical marker for the quality control of Radix Polygalae. The determination of tenuifolin is challenging because the analyte molecule lacks a suitable chromophore. The aim of this study was to establish a microemulsion high-performance liquid chromatography (MELC) method which is robust and sensitive, and can separate and determine tenuifolin in Radix Polygalae using an oil-in-water (O/W) microemulsion mobile phase. The separations were performed on a C18 (4.6 × 250 mm, 5 μm) column at 25 °C using a flow rate of 1.0 mL/min, and an ultraviolet detection wavelength of 210 nm. The microemulsion mobile phase comprised 2.8% (w/v) sodium dodecyl sulfate (SDS), 7.0% (v/v) n-butanol, 0.8% (v/v) n-octane and 0.1% (v/v) aqueous orthophosphate buffer (H3PO4). The linearity analysis of tenuifolin showed a correlation coefficient of 0.9923 in the concentration range of 48.00-960.00 µg/mL. The accuracy of the method based on three concentration levels ranged from 96.23% to 99.28%; the limit of detection (LOD) was 2.34 µg/mL, and the limit of quantification (LOQ) was 6.76 µg/mL. The results of our study indicated that the optimized MELC method was sensitive and robust, and can be widely applied for the separation and determination of tenuifolin in Radix Polygalae.
Jun-Pil Jee,
Rudra Pangeni,
Saurav Kumar Jha,
Youngro Byun,
Jin Woo Park
PMID: 31409998
DOI:
10.2147/IJN.S213883
Abstract
We created and evaluated an enhanced topical delivery system featuring a combination of highly skin-permeable growth factors (GFs), quercetin (QCN), and oxygen; these synergistically accelerated re-epithelialization and granulation tissue formation of/in diabetic wounds by increasing the levels of GFs and antioxidants, and the oxygen partial pressure, at the wound site.
To enhance the therapeutic effects of exogenous administration of GFs for the treatment of diabetic wounds, we prepared highly skin-permeable GF complexes comprised of epidermal growth factor (EGF), insulin-like growth factor-I (IGF-I), platelet-derived growth factor-A (PDGF-A), and basic fibroblast growth factor (bFGF), genetically attached, via the N-termini, to a low-molecular-weight protamine (LMWP) to form LMWP-EGF, LMWP-IGF-I, LMWP-PDGF-A, and LMWP-bFGF, respectively. Furthermore, quercetin (QCN)- and oxygen-carrying 1-bromoperfluorooctane (PFOB)-loaded nanoemulsions (QCN-NE and OXY-PFOB-NE) were developed to improve the topical delivery of QCN and oxygen, respectively. After confirming the enhanced penetration of LMWP-GFs, QCN-NE, and oxygen delivered from OXY-PFOB-NE across human epidermis, we evaluated the effects of combining LMWP-GFs, QCN-NE, and OXY-PFOB-NE on proliferation of keratinocytes and fibroblasts, and the chronic wound closure rate of a diabetic mouse model.
The optimal ratios of LMWP-EGF, LMWP-IGF-I, LMWP-PDGF-A, LMWP-bFGF, QCN-NE, and OXY-PFOB-NE were 1, 1, 0.02, 0.02, 0.2, and 60, respectively. Moreover, a Carbopol hydrogel containing LMWP-GFs, QCN-NE, and OXY-PFOB-NE (LMWP-GFs/QCN-NE/OXY-PFOB-NE-GEL) significantly improved scratch-wound recovery of keratinocytes and fibroblasts in vitro compared to that afforded by hydrogels containing each component alone. LMWP-GFs/QCN-NE/OXY-PFOB-NE-GEL significantly accelerated wound-healing in a diabetic mouse model, decreasing wound size by 54 and 35% compared to the vehicle and LMWP-GFs, respectively.
LMWP-GFs/QCN-NE/OXY-PFOB-NE-GEL synergistically accelerated the healing of chronic wounds, exerting both rapid and prolonged effects.